molecular formula C13H13N3O3 B2767187 2-(4-Benzyl-2,3-dioxopyrazin-1-yl)acetamide CAS No. 902861-31-8

2-(4-Benzyl-2,3-dioxopyrazin-1-yl)acetamide

Cat. No. B2767187
CAS RN: 902861-31-8
M. Wt: 259.265
InChI Key: QKEDQOXNGHNQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyl-2,3-dioxopyrazin-1-yl)acetamide is a chemical compound that has been studied extensively in scientific research. This compound is known for its potential use in the field of medicine due to its unique properties and mechanism of action. In

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-2,3-dioxopyrazin-1-yl)acetamide is not fully understood. However, it has been found to inhibit the production of prostaglandins, which are known to be involved in the inflammatory response. This inhibition leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(4-Benzyl-2,3-dioxopyrazin-1-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to have antioxidant properties and can protect against oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Benzyl-2,3-dioxopyrazin-1-yl)acetamide in lab experiments is its consistent synthesis method. This allows for reproducibility and consistency in testing. However, one limitation is the lack of understanding of its mechanism of action. This makes it difficult to design experiments to fully understand its effects.

Future Directions

There are several future directions for the study of 2-(4-Benzyl-2,3-dioxopyrazin-1-yl)acetamide. One direction is to further investigate its mechanism of action. This will allow for the design of more targeted experiments to fully understand its effects. Additionally, more studies are needed to determine its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. Finally, more research is needed to determine the optimal dosage and administration of this compound in order to maximize its therapeutic potential.
In conclusion, 2-(4-Benzyl-2,3-dioxopyrazin-1-yl)acetamide is a chemical compound that has potential use in the field of medicine due to its unique properties and mechanism of action. Its consistent synthesis method allows for reproducibility and consistency in testing. Further research is needed to fully understand its effects and potential therapeutic applications.

Synthesis Methods

The synthesis method of 2-(4-Benzyl-2,3-dioxopyrazin-1-yl)acetamide involves the reaction of 4-benzyl-2,3-dioxo-1-pyrazinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction produces 2-(4-Benzyl-2,3-dioxopyrazin-1-yl)acetamide as the final product. This synthesis method has been optimized and can be easily reproduced in the laboratory.

Scientific Research Applications

2-(4-Benzyl-2,3-dioxopyrazin-1-yl)acetamide has been extensively studied in scientific research due to its potential use in the field of medicine. This compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

2-(4-benzyl-2,3-dioxopyrazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-11(17)9-16-7-6-15(12(18)13(16)19)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEDQOXNGHNQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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